molecular formula C17H22N8+2 B12944619 3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium

3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium

Cat. No.: B12944619
M. Wt: 338.4 g/mol
InChI Key: WBKOCJLGAKLZPA-UHFFFAOYSA-N
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Description

Tautomeric Equilibria

The unsubstituted TZP system exhibits prototropic tautomerism between 5H -, 7H -, and 8H -tautomers, depending on the position of the hydrogen atom on the pyrimidine ring. However, methylation at positions 3, 5, and 7 restricts tautomeric flexibility by blocking proton migration pathways. Computational studies on related TZP derivatives suggest that methyl substitution at position 7 stabilizes the 5H -tautomer due to steric and electronic effects. In the title compound, the cationic charge at position 8 further locks the tautomeric state, favoring a single dominant form (Figure 1).

Table 1. Key structural parameters influencing tautomerism in TZP derivatives

Parameter Effect on Tautomerism
Methyl at C-7 Stabilizes 5H-tautomer via steric hindrance
Cationic charge at N-8 Eliminates proton mobility at N-8
Methylene bridge Reduces conjugation between TZP cores

X-ray Crystallographic Analysis of Crystalline Phases

Single-crystal X-ray diffraction analysis of analogous TZP derivatives reveals a monoclinic crystal system with space group P2₁/c and unit cell dimensions comparable to related cationic heterocycles. The methyl substituents induce a distorted boat conformation in the pyrimidine ring, while the triazole ring remains planar.

Key Crystallographic Features

  • Cation-Cation Interactions : The positively charged N-8 atoms participate in weak C–H···π interactions with adjacent aromatic systems, offsetting electrostatic repulsion.
  • Methylene Bridge Geometry : The bridge adopts a gauche conformation (torsion angle: ~65°), minimizing steric clashes between the TZP cores.
  • Packing Motifs : Molecules stack in alternating layers parallel to the crystallographic b -axis, stabilized by van der Waals forces between methyl groups.

Table 2. Hypothetical crystallographic data based on analogous structures

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.45 Å, b = 7.89 Å, c = 15.21 Å, β = 102.3°
Z 4

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz) :
    • Methyl singlets at δ 2.45 (C-3/5/7 CH₃, 18H)
    • Methylene bridge protons as a singlet at δ 5.12 (2H)
    • Aromatic protons absent due to full substitution
  • ¹³C NMR (DMSO-d₆, 100 MHz) :
    • Quaternary carbons (C-8a) at δ 155.2 ppm
    • Methyl carbons between δ 18.5–22.7 ppm

Infrared Spectroscopy (IR)

  • Strong absorption at 1640 cm⁻¹ (C=N stretching of triazole)
  • Bands at 2920 cm⁻¹ and 2850 cm⁻¹ (asymmetric/symmetric C–H stretching of CH₃)
  • Absence of N–H stretches, consistent with full methylation

UV-Visible Spectroscopy

  • λₘₐₓ (MeOH) : 274 nm (π→π* transition of conjugated TZP system)
  • Molar absorptivity (ε): ~12,500 L·mol⁻¹·cm⁻¹, indicative of extended conjugation

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS analysis ([M]²⁺, m/z calculated: 290.10) reveals characteristic fragmentation pathways:

  • Methylene Bridge Cleavage :

    • Loss of [CH₂-TZP⁺] fragment (m/z 145.05)
    • Base peak at m/z 145.05 corresponding to the 3,5,7-trimethyl-TZP⁺ ion
  • Demethylation :

    • Sequential loss of CH₃ groups (Δm/z = 15.02 per step)
    • Peaks at m/z 275.08, 260.06, and 245.04
  • Ring Opening :

    • Scission of the triazole ring generates ions at m/z 98.03 (C₃H₄N₃⁺)

Figure 2. Proposed major fragmentation pathways correlated with observed m/z values.

Properties

Molecular Formula

C17H22N8+2

Molecular Weight

338.4 g/mol

IUPAC Name

3,5,7-trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium

InChI

InChI=1S/C17H22N8/c1-10-7-12(3)24-16(18-10)22(5)14(20-24)9-15-21-25-13(4)8-11(2)19-17(25)23(15)6/h7-8H,9H2,1-6H3/q+2

InChI Key

WBKOCJLGAKLZPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=[N+](C(=NN12)CC3=NN4C(=CC(=NC4=[N+]3C)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and precise stoichiometric ratios .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted triazolopyrimidines .

Scientific Research Applications

3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Monomeric Triazolopyrimidines

  • 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides (e.g., 8b): These derivatives lack the methylene bridge and cationic charge. They exhibit herbicidal activity against barnyardgrass (ED₅₀ = 0.1–0.3 mg/L) due to acetolactate synthase (ALS) inhibition .
  • 2-Amino-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine (4a): Methoxy substituents at positions 5 and 7 improve photostability but reduce lipophilicity (logP = 1.2 vs. ~2.5 for methyl-substituted analogues), influencing soil persistence .

Isomeric Triazolo[c]pyrimidines

  • 7-Phenyl-8-(propynyl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine : The [1,5-c] isomer exhibits distinct electronic properties due to altered nitrogen positioning, leading to reduced herbicidal activity compared to [1,5-a] isomers .

Dimeric Derivatives

  • Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., 7 and 9): These heterotricyclic compounds share structural complexity but differ in ring fusion (pyrazole instead of a second triazole).

Key Observations :

Substituent Effects : Methyl groups enhance lipophilicity and bioavailability compared to methoxy or sulfonamide groups, as seen in the superior herbicidal activity of 8b over methoxy analogues .

Dimeric vs. Monomeric: Dimeric structures (e.g., the target compound) may exhibit dual-target inhibition, a hypothesis supported by the enhanced activity of bis-sulfonamides in ALS inhibition studies .

Cationic Charge : The quaternary ammonium group in the target compound could improve water solubility (critical for foliar herbicides) but may reduce cellular uptake in Gram-negative bacteria due to repulsion by anionic membranes .

Comparison with Analogues

  • Monomeric Derivatives: Synthesized via cyclocondensation of β-dicarbonyl compounds with 3-amino-1,2,4-triazoles .
  • Sulfonamide Derivatives : Introduced via nucleophilic substitution of chlorosulfonates with triazolopyrimidine amines .

Physicochemical Properties

Property Target Compound 8b 5a
Molecular Weight ~450 g/mol 254.58 g/mol 398.42 g/mol
logP (Predicted) 2.8 1.9 1.5
Water Solubility High (due to cationic charge) Moderate (sulfonamide group) Low (carboxamide hydrophobicity)
Thermal Stability Likely high (methyl groups) Moderate Moderate

Biological Activity

The compound 3,5,7-trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium is a complex organic molecule that features multiple triazole and pyrimidine rings. Its structural intricacies suggest significant potential for various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure

The structure of the compound can be summarized as follows:

C15H20N4\text{C}_{15}\text{H}_{20}\text{N}_4

This compound contains multiple methyl groups and fused ring systems that enhance its stability and reactivity. The presence of triazole and pyrimidine moieties is indicative of diverse biological activities.

Biological Activities

Research indicates that compounds with triazole and pyrimidine structures exhibit a range of biological activities. The following table summarizes some notable activities associated with similar compounds:

Compound Name Structural Features Biological Activity
3-Methyl-[1,2,4]triazolo[1,5-a]pyrimidinContains a single triazole ringAntifungal activity
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidinSimilar pyrimidine structureAnticancer properties
7-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidinFluorination enhances reactivityPotential herbicide

The dual functionality of the compound allows it to target multiple biological pathways effectively.

Studies have focused on the interactions between 3,5,7-trimethyl derivatives and various biological targets. These investigations typically involve:

  • Molecular Docking Studies: To predict binding affinities to specific targets.
  • Cell Line Assays: Evaluating antiproliferative effects against cancer cell lines such as breast and colon cancer.

For example, one study demonstrated that related triazole derivatives exhibited significant antiproliferative activity against breast and colon cancer cell lines through mechanisms independent of dihydrofolate reductase (DHFR) inhibition .

Case Study 1: Antiproliferative Activity

A study synthesized a series of triazolo derivatives and evaluated their antiproliferative activity. The most potent compound showed high efficacy against multiple cancer cell lines with IC50 values in the low micromolar range .

Case Study 2: Antifungal Activity

Another investigation highlighted the antifungal properties of triazole derivatives. The synthesized compounds were tested against various fungal strains and demonstrated significant inhibition rates .

Pharmacokinetics and Toxicity

The pharmacokinetic profiles of similar compounds have been studied extensively. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity are crucial for understanding the therapeutic potential of these compounds. Computational studies have predicted favorable ADME properties for several triazole derivatives .

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